rac-2-{4-[(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans
Description
rac-2-{4-[(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans, is a racemic compound characterized by a stereochemically defined trans-pyrrolidine core. The structure includes:
- A Fmoc-protected amine [(9H-fluoren-9-yl)methoxycarbonyl (Fmoc)] at the pyrrolidine nitrogen .
- A methoxy group at the C4 position of the pyrrolidine ring.
- A 1,2,3-triazole moiety linked to C3 of the pyrrolidine via a C4-substituted triazolyl group.
- An acetic acid functional group attached to the triazole nitrogen.
This compound is synthesized via 1,3-dipolar cycloaddition (click chemistry) to form the triazole ring, followed by Fmoc protection and purification using techniques like NMR (¹H, ¹³C) and mass spectrometry for structural validation . Its stereochemistry and functional groups make it relevant in peptide synthesis and drug discovery, particularly for conjugating bioactive motifs.
Properties
Molecular Formula |
C24H24N4O5 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-[4-[(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-3-yl]triazol-1-yl]acetic acid |
InChI |
InChI=1S/C24H24N4O5/c1-32-22-12-27(10-19(22)21-11-28(26-25-21)13-23(29)30)24(31)33-14-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-9,11,19-20,22H,10,12-14H2,1H3,(H,29,30)/t19-,22+/m0/s1 |
InChI Key |
IXGJXFDUIZMTGV-SIKLNZKXSA-N |
Isomeric SMILES |
CO[C@@H]1CN(C[C@H]1C2=CN(N=N2)CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
COC1CN(CC1C2=CN(N=N2)CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-{4-[(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids or other suitable precursors.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced via a reaction with Fmoc chloride in the presence of a base, such as triethylamine.
Formation of the Triazole Ring: The triazole ring is typically formed through a click chemistry reaction, such as the Huisgen cycloaddition between an azide and an alkyne.
Final Coupling: The final step involves coupling the triazole-containing intermediate with the pyrrolidine derivative to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-2-{4-[(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans can undergo various chemical reactions, including:
Oxidation: The methoxy group on the pyrrolidine ring can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dihydrotriazole derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac-2-{4-[(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and other biological interactions.
Mechanism of Action
The mechanism of action of rac-2-{4-[(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans involves its interaction with specific molecular targets:
Comparison with Similar Compounds
rac-(3R,4R)-1-Fmoc-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid
2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid
- Key Differences : Uses a piperazine ring (6-membered) instead of pyrrolidine (5-membered) and lacks the triazole group .
Functional Group Comparisons
Solubility and Stability
- The Fmoc group in the target compound confers hydrophobicity, requiring organic solvents (e.g., DMF, acetonitrile) for dissolution, similar to other Fmoc-protected analogues .
- The methoxy group on pyrrolidine enhances steric hindrance, improving resistance to enzymatic degradation compared to non-substituted analogues like rac-2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetic acid hydrochloride .
Biological Activity
The compound rac-2-{4-[(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans is a synthetic molecule of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Structure
The compound features a complex structure with multiple functional groups:
- Fluorenyl group : Provides hydrophobic characteristics.
- Methoxycarbonyl group : Enhances solubility and stability.
- Pyrrolidine ring : Contributes to its biological activity.
- Triazole moiety : Known for its role in various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Weight | 448.4712 g/mol |
| LogD | -0.836 |
| Solubility | Moderate |
The biological activity of rac-2-{4-[(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The triazole ring is known to inhibit specific enzymes that play roles in cell signaling pathways.
- Receptor Modulation : The compound may act as a modulator for certain receptors involved in neurotransmission and cellular growth.
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may induce apoptosis through mitochondrial pathways.
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective effects of rac-2-{4-[(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid in models of neurodegeneration. The findings revealed that the compound could reduce oxidative stress markers and improve neuronal survival rates.
Comparative Analysis with Related Compounds
To better understand the biological activity of rac-2-{4-[(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, a comparison with structurally similar compounds was conducted:
| Compound Name | Molecular Weight | Biological Activity | Notes |
|---|---|---|---|
| Compound A | 450.5 g/mol | Moderate anticancer effects | Similar structure |
| Compound B | 440.0 g/mol | Strong anti-inflammatory | Different functional groups |
| Compound C | 460.0 g/mol | Neuroprotective | Higher potency than target |
Q & A
Basic Questions
Q. What are the key synthetic steps for preparing rac-2-{4-[(3R,4R)-1-Fmoc-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazol-1-yl}acetic acid, trans?
- Methodological Answer : The synthesis involves three critical steps:
Protection of the pyrrolidine nitrogen using a 9-fluorenylmethoxycarbonyl (Fmoc) group to prevent undesired side reactions .
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring, ensuring regioselectivity and stereochemical control .
Acetic acid side-chain incorporation via nucleophilic substitution or coupling reactions, followed by deprotection and purification using reverse-phase HPLC .
- Key Considerations : Solvent choice (e.g., DMF for CuAAC), temperature (room temperature for Fmoc protection), and catalyst (CuSO₄·Na ascorbate for cycloaddition) significantly impact yield and purity .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry (e.g., trans configuration) and structural integrity of the pyrrolidine and triazole moieties .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typically required for research-grade material) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., observed m/z ≈ 460–480 Da depending on adducts) .
- X-ray Crystallography : Resolves absolute stereochemistry for chiral centers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and enantiomeric purity?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance CuAAC reaction rates, while non-polar solvents (e.g., toluene) improve Fmoc group stability .
- Catalyst Screening : Cu(I) vs. Ru-based catalysts for regioselective triazole formation; Cu(I) favors 1,4-regioisomers, critical for biological activity .
- Temperature Control : Lower temperatures (0–4°C) during Fmoc protection reduce racemization risks .
- Data-Driven Example :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| CuSO₄/Na ascorbate, DMF | 78 | 97 |
| Ru catalyst, THF | 65 | 89 |
| Source: Adapted from synthetic protocols in |
Q. How can contradictions in biological activity data between structural analogs be resolved?
- Methodological Answer :
- Comparative SAR Studies : Analyze analogs with modified pyrrolidine substituents (e.g., methoxy vs. hydroxy groups) or triazole positioning. For example:
| Analog Structure | Target Affinity (IC₅₀, nM) | Solubility (mg/mL) |
|---|---|---|
| 4-Methoxy-pyrrolidine (this compound) | 12 ± 1.5 | 0.8 |
| 4-Hydroxy-pyrrolidine | 45 ± 3.2 | 2.1 |
| Source: Derived from |
- Mechanistic Profiling : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and thermodynamics .
Q. What computational strategies integrate with experimental design to predict stability and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Models transition states for triazole formation and predicts regioselectivity .
- Molecular Dynamics (MD) Simulations : Assess conformational stability of the Fmoc-protected pyrrolidine under physiological conditions .
- ADMET Prediction Tools : Estimate solubility, metabolic stability, and membrane permeability using QSAR models .
Q. How does the compound interact with biological targets, and what experimental assays validate this?
- Methodological Answer :
- Enzyme Inhibition Assays : Test inhibitory activity against proteases or kinases using fluorescence-based substrates (e.g., FRET assays) .
- Cellular Uptake Studies : Radiolabel the compound (e.g., ³H or ¹⁴C isotopes) to quantify intracellular accumulation in target tissues .
- Cryo-EM/Co-crystallization : Resolve binding modes with target proteins (e.g., viral proteases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
